molecular formula C16H14BrN3O2 B12270694 5-Bromo-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}pyridine-3-carbonitrile

5-Bromo-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}pyridine-3-carbonitrile

Cat. No.: B12270694
M. Wt: 360.20 g/mol
InChI Key: VTNLFCHOSJYIOO-UHFFFAOYSA-N
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Description

5-Bromo-2-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-3-carbonitrile is a complex organic compound that features a bromine atom, a benzodioxin ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-3-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the bromination and coupling steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzodioxin ring and the pyridine ring.

    Coupling Reactions: The compound can participate in various coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium cyanide (KCN).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.

Scientific Research Applications

5-Bromo-2-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-3-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydro-1,4-benzodioxane: Shares the benzodioxin ring and bromine atom but lacks the pyridine ring.

    2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: Compounds with similar benzodioxin structures but different substituents.

Uniqueness

5-Bromo-2-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-3-carbonitrile is unique due to the combination of its benzodioxin and pyridine rings, which confer specific chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

IUPAC Name

5-bromo-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]pyridine-3-carbonitrile

InChI

InChI=1S/C16H14BrN3O2/c1-20(16-12(8-18)7-13(17)9-19-16)10-11-2-3-14-15(6-11)22-5-4-21-14/h2-3,6-7,9H,4-5,10H2,1H3

InChI Key

VTNLFCHOSJYIOO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=C(C=C(C=N3)Br)C#N

Origin of Product

United States

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